molecular formula C10H17NO5 B2393020 (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid CAS No. 1801627-58-6

(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid

Cat. No.: B2393020
CAS No.: 1801627-58-6
M. Wt: 231.248
InChI Key: AMWWDVGQNOILKO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid is a chiral compound that features a tetrahydrofuran ring with a carboxylic acid and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the tetrahydrofuran ring. One common method involves the use of N-Boc-protected amino acids as starting materials. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can significantly enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The Boc-protected amino group can participate in substitution reactions to form new amide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of new amide bonds.

Scientific Research Applications

(2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in further reactions. The tetrahydrofuran ring provides structural stability and can interact with various biological targets, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(N-Cbz-Amino)-tetrahydrofuran-2-carboxylic acid: Similar structure but with a Cbz (carbobenzyloxy) protecting group instead of Boc.

    (2S,3S)-3-(N-Fmoc-Amino)-tetrahydrofuran-2-carboxylic acid: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

    (2S,3S)-3-(N-Alloc-Amino)-tetrahydrofuran-2-carboxylic acid: Contains an Alloc (allyloxycarbonyl) protecting group

Uniqueness

The uniqueness of (2S,3S)-3-(tert-butoxycarbonylamino)tetrahydrofuran-2-carboxylic acid lies in its Boc-protected amino group, which offers stability under a variety of reaction conditions and can be easily removed under mild acidic conditions. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .

Properties

IUPAC Name

(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWWDVGQNOILKO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCO[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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